[4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone
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Overview
Description
4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorophenyl, trimethyl, and nitro groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions
Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst. The trimethyl groups are typically added via alkylation reactions using methyl iodide and a strong base like sodium hydride.
Nitration: The nitro group is introduced through nitration using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion of the nitro group to an amine, leading to aminoquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. The presence of the nitro group and the quinoline core is particularly significant in the design of drugs targeting specific enzymes and receptors.
Industry
Industrially, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzophenone
- 2,2,4-trimethylquinoline
- 6-nitroquinoline
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-ylmethanone stands out due to its multi-functional groups, which provide a unique combination of chemical reactivity and biological activity. The presence of the chlorophenyl, trimethyl, and nitro groups in a single molecule allows for diverse applications and makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C25H23ClN2O3 |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H23ClN2O3/c1-24(2)16-25(3,18-9-11-19(26)12-10-18)21-15-20(28(30)31)13-14-22(21)27(24)23(29)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3 |
InChI Key |
WGHUNLYFAIAXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-])(C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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